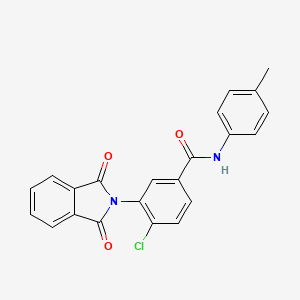
4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide
Descripción general
Descripción
4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide, also known as C16, is a chemical compound that has been the focus of extensive research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide can prevent the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide has also been found to have anti-inflammatory and antioxidant effects. Studies have shown that 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide can reduce the production of inflammatory cytokines and reactive oxygen species, which play a role in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide in lab experiments is its high potency and specificity for the proteasome. However, 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide can also be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide can be challenging and time-consuming, which can also limit its use in research.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide. Additionally, further studies are needed to investigate the potential use of 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide in combination with other drugs for cancer treatment. Finally, research on the potential applications of 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide in other fields, such as neurodegenerative diseases and autoimmune disorders, could also be explored.
Conclusion:
In conclusion, 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential applications in cancer treatment, as well as its anti-inflammatory and antioxidant effects. While there are limitations to its use in lab experiments, further research could lead to the development of more efficient synthesis methods and the exploration of new applications for 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in cancer treatment. Research has shown that 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-chloro-3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-6-9-15(10-7-13)24-20(26)14-8-11-18(23)19(12-14)25-21(27)16-4-2-3-5-17(16)22(25)28/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFREBXTCEHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




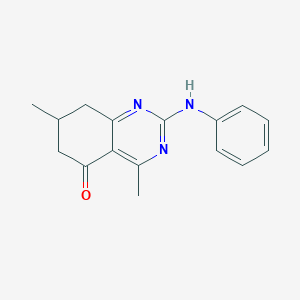
![5-[(3-chlorophenoxy)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4694005.png)

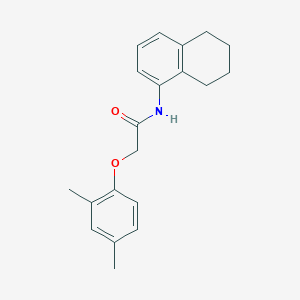
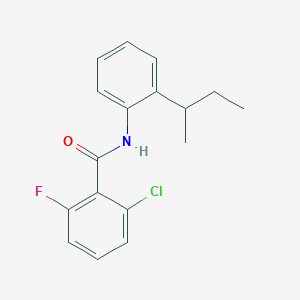
![2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4694027.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4694044.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4694046.png)
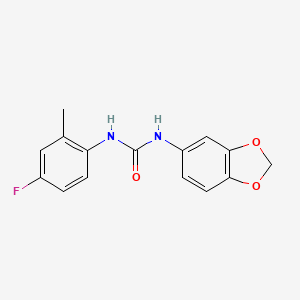
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B4694065.png)
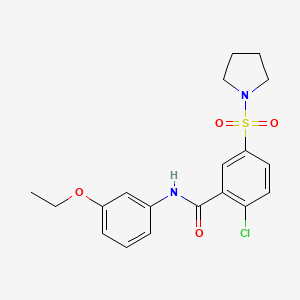
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4694078.png)
![3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B4694082.png)